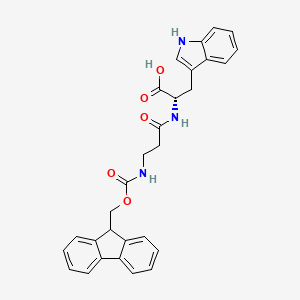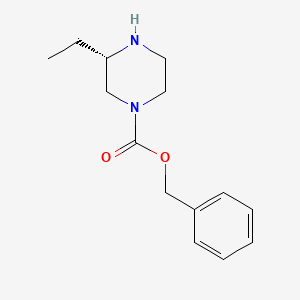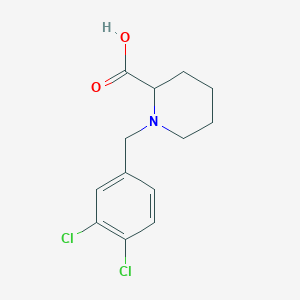![molecular formula C18H18ClN5O B12274957 6-Chloro-2-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}quinoxaline](/img/structure/B12274957.png)
6-Chloro-2-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}quinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-2-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}quinoxaline est un composé organique complexe qui appartient à la classe des quinoxalines. Les quinoxalines sont des hétérocycles contenant de l'azote connus pour leurs diverses activités biologiques et leurs applications en chimie médicinale. Ce composé, en particulier, a suscité de l'intérêt en raison de ses propriétés pharmacologiques potentielles et de son caractère structurel unique, qui combine un noyau de quinoxaline avec une partie pipéridine et une partie pyrazine.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 6-Chloro-2-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}quinoxaline implique généralement des réactions organiques en plusieurs étapes.
Préparation du noyau de quinoxaline : Le noyau de quinoxaline peut être synthétisé par condensation de l'o-phénylènediamine avec un composé 1,2-dicarbonyle en milieu acide.
Introduction du groupe pipéridine : Le groupe pipéridine peut être introduit par des réactions de substitution nucléophile. Par exemple, la 2-chloroquinoxaline peut réagir avec la pipéridine en présence d'une base comme le carbonate de sodium.
Fixation de la partie pyrazine : L'étape finale implique le couplage de la partie pyrazine au groupe pipéridine. Cela peut être réalisé par une réaction de substitution nucléophile utilisant le pyrazine-2-ol et un agent de couplage approprié.
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement l'optimisation des voies de synthèse ci-dessus afin d'assurer un rendement et une pureté élevés. Cela peut inclure l'utilisation de réacteurs à flux continu, de plateformes de synthèse automatisées et de techniques de purification rigoureuses telles que la recristallisation et la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
Le 6-Chloro-2-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}quinoxaline peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide d'agents oxydants comme le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : Des réactions de réduction peuvent être réalisées à l'aide d'agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.
Substitution : Les réactions de substitution nucléophile et électrophile sont courantes, en particulier aux parties chloro et pyrazine.
Réactifs et conditions courantes
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Hydrure de lithium et d'aluminium dans l'éther anhydre.
Substitution : Carbonate de sodium comme base dans les réactions de substitution nucléophile.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des N-oxydes de quinoxaline, tandis que la réduction peut produire des dérivés de quinoxaline réduits.
Applications de recherche scientifique
Le this compound a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme élément constitutif dans la synthèse de molécules plus complexes.
Biologie : Étudié pour son potentiel en tant que molécule bio-active présentant des propriétés antimicrobiennes et antivirales.
Médecine : Enquêté pour ses effets thérapeutiques potentiels, notamment les activités anticancéreuses et anti-inflammatoires.
Industrie : Utilisé dans le développement de nouveaux matériaux et comme catalyseur dans diverses réactions chimiques.
Mécanisme d'action
Le mécanisme d'action du this compound implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut exercer ses effets en se liant à des enzymes ou à des récepteurs, modulant ainsi leur activité. Par exemple, il peut inhiber certaines enzymes impliquées dans la prolifération cellulaire, conduisant à des effets anticancéreux. Les cibles moléculaires et les voies exactes peuvent varier en fonction du contexte biologique spécifique.
Applications De Recherche Scientifique
6-Chloro-2-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}quinoxaline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 6-Chloro-2-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}quinoxaline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparaison Avec Des Composés Similaires
Composés similaires
Quinoxaline : Le composé parent avec une structure plus simple.
Pipéridine-quinoxaline : Un dérivé auquel seul le groupe pipéridine est attaché.
Pyrazine-quinoxaline : Un dérivé auquel seul le groupe pyrazine est attaché.
Unicité
Le 6-Chloro-2-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}quinoxaline est unique en raison de la combinaison du noyau de quinoxaline avec les parties pipéridine et pyrazine. Cette complexité structurelle peut contribuer à ses diverses activités biologiques et à ses applications thérapeutiques potentielles.
Propriétés
Formule moléculaire |
C18H18ClN5O |
|---|---|
Poids moléculaire |
355.8 g/mol |
Nom IUPAC |
6-chloro-2-[4-(pyrazin-2-yloxymethyl)piperidin-1-yl]quinoxaline |
InChI |
InChI=1S/C18H18ClN5O/c19-14-1-2-15-16(9-14)22-10-17(23-15)24-7-3-13(4-8-24)12-25-18-11-20-5-6-21-18/h1-2,5-6,9-11,13H,3-4,7-8,12H2 |
Clé InChI |
SGAVQYXYUYZOCK-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1COC2=NC=CN=C2)C3=CN=C4C=C(C=CC4=N3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(4-{2-Methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-4-(pyrrolidin-1-yl)pyrimidine](/img/structure/B12274885.png)
![4-[(2,5-dichlorophenyl)diazenyl]-3-hydroxy-N-(2-oxobenzimidazol-5-yl)naphthalene-2-carboxamide](/img/structure/B12274895.png)
![4-[4-Methyl-6-(4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-yl]morpholine](/img/structure/B12274897.png)
![2-[3,4-Dihydroisoquinolin-2(1H)-yl-7-D]benzo[d]oxazole](/img/structure/B12274906.png)



![Ethyl (1R,3R,4R)-rel-2-Boc-5-oxo-2-azabicyclo-[2.2.2]octane-3-carboxylate](/img/structure/B12274925.png)
![[(2,5-Difluorophenyl)methyl][(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]methylamine](/img/structure/B12274937.png)

![2-Chloro-5-[2-(methylamino)-2-oxoethyl]benzoicacid](/img/structure/B12274952.png)
![N-[2-Chloro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B12274965.png)
